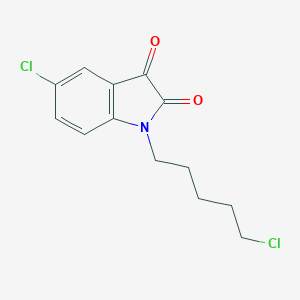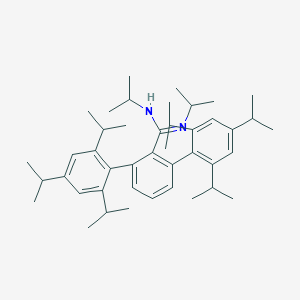
5-chloro-1-(5-chloropentyl)-1H-indole-2,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-chloro-1-(5-chloropentyl)-1H-indole-2,3-dione, also known as CP47,497, is a synthetic cannabinoid that has been widely used in scientific research. It is a potent agonist of the CB1 receptor, which is the primary target of the psychoactive component of cannabis, delta-9-tetrahydrocannabinol (THC). CP47,497 has been used to study the CB1 receptor and its role in various physiological and pathological processes.
作用机制
5-chloro-1-(5-chloropentyl)-1H-indole-2,3-dione is a potent agonist of the CB1 receptor, which is a G protein-coupled receptor that is widely distributed in the central nervous system and other tissues. CB1 receptor activation by 5-chloro-1-(5-chloropentyl)-1H-indole-2,3-dione leads to the inhibition of adenylyl cyclase and the activation of mitogen-activated protein kinase (MAPK) signaling pathways. CB1 receptor activation also leads to the modulation of ion channels and the release of neurotransmitters, including dopamine, serotonin, and GABA.
Biochemical and Physiological Effects:
5-chloro-1-(5-chloropentyl)-1H-indole-2,3-dione has been shown to have a wide range of biochemical and physiological effects, including analgesia, anti-inflammatory effects, anxiolytic effects, and effects on addiction and reward pathways. 5-chloro-1-(5-chloropentyl)-1H-indole-2,3-dione has also been shown to modulate the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response.
实验室实验的优点和局限性
The advantages of using 5-chloro-1-(5-chloropentyl)-1H-indole-2,3-dione in lab experiments include its potency and selectivity for the CB1 receptor, which allows for the study of specific CB1 receptor-mediated effects. 5-chloro-1-(5-chloropentyl)-1H-indole-2,3-dione is also stable and can be easily synthesized in large quantities. The limitations of using 5-chloro-1-(5-chloropentyl)-1H-indole-2,3-dione in lab experiments include its potential for off-target effects, which can complicate the interpretation of results. 5-chloro-1-(5-chloropentyl)-1H-indole-2,3-dione is also a synthetic compound and may not fully replicate the effects of endogenous cannabinoids.
未来方向
There are several future directions for research on 5-chloro-1-(5-chloropentyl)-1H-indole-2,3-dione and the CB1 receptor. One direction is the development of new drugs that target the CB1 receptor for the treatment of pain, inflammation, anxiety, and addiction. Another direction is the investigation of the role of the CB1 receptor in the regulation of appetite and metabolism. The development of CB1 receptor modulators that do not produce the psychoactive effects of THC is also an area of active research. Finally, the investigation of the role of the CB1 receptor in the immune system and in the development of cancer is an area of emerging interest.
合成方法
The synthesis of 5-chloro-1-(5-chloropentyl)-1H-indole-2,3-dione involves several steps, including the reaction of 1,5-dichloropentane with 3-methyl-2-cyclohexen-1-one to form 5-chloro-3-methyl-2-cyclohexen-1-one. This intermediate is then reacted with indole-2,3-dione in the presence of a base to yield 5-chloro-1-(5-chloropentyl)-1H-indole-2,3-dione. The synthesis of 5-chloro-1-(5-chloropentyl)-1H-indole-2,3-dione is challenging and requires expertise in synthetic organic chemistry.
科学研究应用
5-chloro-1-(5-chloropentyl)-1H-indole-2,3-dione has been used extensively in scientific research to study the CB1 receptor and its physiological and pathological functions. It has been used to investigate the role of the CB1 receptor in pain, inflammation, anxiety, and addiction. 5-chloro-1-(5-chloropentyl)-1H-indole-2,3-dione has also been used to study the pharmacology of the CB1 receptor and to develop new drugs that target this receptor.
属性
分子式 |
C13H13Cl2NO2 |
|---|---|
分子量 |
286.15 g/mol |
IUPAC 名称 |
5-chloro-1-(5-chloropentyl)indole-2,3-dione |
InChI |
InChI=1S/C13H13Cl2NO2/c14-6-2-1-3-7-16-11-5-4-9(15)8-10(11)12(17)13(16)18/h4-5,8H,1-3,6-7H2 |
InChI 键 |
BEINLNBKCVURDQ-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1Cl)C(=O)C(=O)N2CCCCCCl |
规范 SMILES |
C1=CC2=C(C=C1Cl)C(=O)C(=O)N2CCCCCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![4-methyl-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B288864.png)
![Ethyl 5-methyl-2-[(4-methylbenzoyl)amino]-4-phenyl-3-thiophenecarboxylate](/img/structure/B288865.png)
![1-[(4-ethoxyphenyl)sulfonyl]-4-nitro-2-methyl-1H-imidazole](/img/structure/B288866.png)
![4-[1,1'-Biphenyl]-4-yl-2-phenyl-1,3-thiazole](/img/structure/B288867.png)



![3-[(4-Phenyl-1,3-thiazol-2-yl)amino]phenol](/img/structure/B288885.png)

![1-[4-(2-Hydroxy-3-morpholin-4-ylpropoxy)phenoxy]-3-morpholin-4-ylpropan-2-ol](/img/structure/B288895.png)

